molecular formula C5H10O B101570 1-Propene, 1-methoxy-2-methyl- CAS No. 17574-84-4

1-Propene, 1-methoxy-2-methyl-

Cat. No.: B101570
CAS No.: 17574-84-4
M. Wt: 86.13 g/mol
InChI Key: HHHSZBNXXGKYHH-UHFFFAOYSA-N
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Description

1-Propene, 1-methoxy-2-methyl-, also known as methyl isopropenyl ether, is an organic compound with the molecular formula C5H10O. It is a colorless liquid with a characteristic ether-like odor. This compound is used in various chemical reactions and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propene, 1-methoxy-2-methyl- can be synthesized through the reaction of methanol with isobutene in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 0°C to 50°C. The acid catalyst, such as sulfuric acid or phosphoric acid, facilitates the formation of the ether bond .

Industrial Production Methods: In industrial settings, 1-Propene, 1-methoxy-2-methyl- is produced by the addition of methanol to isobutene using a strong acid catalyst. This method ensures high yields and purity of the final product. The reaction is carried out in a continuous flow reactor to optimize production efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Propene, 1-methoxy-2-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Propene, 1-methoxy-2-methyl- is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Propene, 1-methoxy-2-methyl- involves its ability to act as an electrophile in various chemical reactions. The methoxy group can donate electron density, making the compound reactive towards nucleophiles. This reactivity is exploited in organic synthesis to form new carbon-carbon and carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Uniqueness: 1-Propene, 1-methoxy-2-methyl- is unique due to its specific structure, which imparts distinct reactivity and properties. Its ability to undergo a wide range of chemical reactions makes it valuable in various scientific and industrial applications .

Properties

IUPAC Name

1-methoxy-2-methylprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O/c1-5(2)4-6-3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHHSZBNXXGKYHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=COC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90338788
Record name 1-Propene, 1-methoxy-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90338788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17574-84-4
Record name 1-Propene, 1-methoxy-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90338788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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